4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol
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Overview
Description
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol is a fluorinated organic compound known for its unique chemical properties. The presence of the nonafluorohexyl group imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol typically involves the reaction of phenol with 3,3,4,4,5,5,6,6,6-Nonafluorohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The nonafluorohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty coatings and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol is largely influenced by its hydrophobic nonafluorohexyl group. This group interacts with hydrophobic regions of target molecules, altering their physical and chemical properties. The phenolic group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyl alcohol
- N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Uniqueness
4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol is unique due to the presence of both a phenolic group and a nonafluorohexyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
129560-98-1 |
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Molecular Formula |
C12H9F9O2 |
Molecular Weight |
356.18 g/mol |
IUPAC Name |
4-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)phenol |
InChI |
InChI=1S/C12H9F9O2/c13-9(14,10(15,16)11(17,18)12(19,20)21)5-6-23-8-3-1-7(22)2-4-8/h1-4,22H,5-6H2 |
InChI Key |
RSYKFXGHVDVTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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